molecular formula C22H21N3O2S B11043403 1-Acetyl-4-(4-hydroxyquinazolin-2-ylthio)methyl-2,2dimethyl-1,2-dihydroquinoline

1-Acetyl-4-(4-hydroxyquinazolin-2-ylthio)methyl-2,2dimethyl-1,2-dihydroquinoline

Cat. No.: B11043403
M. Wt: 391.5 g/mol
InChI Key: PJQFXIAYPKWACI-UHFFFAOYSA-N
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Description

1-[4-{[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]METHYL}-2,2-DIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features a quinazoline and quinoline moiety. These structures are known for their significant biological and pharmaceutical activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-{[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]METHYL}-2,2-DIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps, including the formation of the quinazoline and quinoline rings, followed by their functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-{[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]METHYL}-2,2-DIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinazoline and quinoline derivatives, which can have different biological and pharmaceutical activities .

Scientific Research Applications

1-[4-{[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]METHYL}-2,2-DIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[4-{[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]METHYL}-2,2-DIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-{[(4-HYDROXY-2-QUINAZOLINYL)SULFANYL]METHYL}-2,2-DIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its combined quinazoline and quinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(1-acetyl-2,2-dimethylquinolin-4-yl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C22H21N3O2S/c1-14(26)25-19-11-7-5-8-16(19)15(12-22(25,2)3)13-28-21-23-18-10-6-4-9-17(18)20(27)24-21/h4-12H,13H2,1-3H3,(H,23,24,27)

InChI Key

PJQFXIAYPKWACI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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